Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound belonging to the pyridine family. This compound features a unique fused ring system that combines a pyrrole and a pyridine ring, which contributes to its diverse chemical properties and potential applications in various fields. It is recognized for its role as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry. Additionally, it has shown promise in biological applications, particularly in drug discovery and the development of bioactive molecules with therapeutic potential, such as anticancer and antimicrobial agents.
The synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves several synthetic routes. One prevalent method is the palladium-catalyzed cross-coupling reaction, where a bromopyridine derivative is coupled with an alkyne. This reaction is followed by cyclization to form the fused ring structure. The process can be optimized using continuous flow reactors to enhance yield and efficiency.
A specific synthesis route involves the following steps:
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate has a molecular formula of C₁₁H₉N₃O₂ and a molecular weight of approximately 201.21 g/mol. The structure consists of:
The compound's structural data can be summarized as follows:
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
For example, oxidation reactions may involve treating the compound with potassium permanganate in an acidic medium to facilitate the conversion to corresponding carboxylic acids or ketones.
The mechanism of action for Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate primarily relates to its interactions at the molecular level with specific enzymes or receptors involved in disease pathways. Research indicates that this compound may inhibit specific kinases or enzymes that are critical in cancer progression or microbial resistance mechanisms. The precise pathways are still under investigation but involve modulation of cellular signaling cascades that lead to therapeutic effects .
Relevant analytical data such as nuclear magnetic resonance (NMR) spectra confirms its structural integrity post-synthesis .
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate has significant applications across various scientific fields:
The pyrrolopyridine framework exhibits significant structural diversity based on the fusion position between the pyrrole and pyridine rings, creating distinct regioisomeric classes with unique physicochemical and pharmacological profiles. Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS 147071-00-9) belongs to the [2,3-c] regioisomer series, which positions the bridgehead nitrogen at the 4-position rather than the 1-position found in the more common [2,3-b] isomers. This seemingly minor structural variation profoundly impacts electron distribution and molecular recognition properties.
Table 1: Structural Isomers of Pyrrolopyridine Carboxylate Esters
Regioisomer | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
[2,3-b] Isomer | 849067-96-5 | C₉H₈N₂O₂ | 176.17 | Nitrogen at positions 1 (pyrrolic) and 7 (pyridinic) |
[2,3-c] Isomer (Focus) | 147071-00-9 | C₉H₈N₂O₂ | 176.17 | Nitrogen at positions 1 (pyrrolic) and 4 (pyridinic) |
[3,2-c] Isomer | 1040682-92-5 | C₉H₈N₂O₂ | 176.17 | Nitrogen at positions 2 (pyrrolic) and 4 (pyridinic) |
The [2,3-c] isomer displays a hydrogen bond donor capability (N-H) from the pyrrole ring and a hydrogen bond acceptor (N:) from the pyridine nitrogen, creating complementary binding motifs for protein interactions. Computational analyses of the [2,3-c] isomer reveal a dipole moment of approximately 4.2 Debye and a polar surface area of 54.98 Ų, suggesting favorable membrane permeability and oral bioavailability potential [1] [6]. Crystallographic studies indicate a nearly planar structure with minor deviations (≤5°) from coplanarity between the rings, facilitating π-stacking interactions with aromatic amino acid residues [2].
Regiochemical differences between pyrrolopyridine isomers dramatically influence their biological activity profiles due to variations in electron distribution, hydrogen bonding patterns, and three-dimensional shape complementarity with biological targets. The [2,3-c] isomer's distinctive nitrogen placement creates a hydrogen bond acceptor vector oriented differently from the [2,3-b] and [3,2-c] isomers, enabling unique target interactions.
Research demonstrates that the [2,3-c] isomer shows preferential activity against kinase targets compared to its regioisomers. In c-Met kinase inhibition assays, derivatives based on the [2,3-c] scaffold exhibit IC₅₀ values up to 10-fold lower than comparable [2,3-b] analogues, attributed to optimal hydrogen bonding with Met1160 in the ATP-binding pocket [7]. This selectivity profile highlights the critical importance of regiochemistry in kinase inhibitor design. Beyond kinase targets, the [2,3-c] isomer has shown promise in antiviral applications. Recent studies identified pyrrolo[2,3-c]pyridine derivatives as potent inhibitors of the SARS-CoV-2 SUD-NM/TRF2 RNA G-quadruplex interaction, a promising antiviral target. The specific nitrogen orientation in the [2,3-c] isomer facilitated π-π stacking interactions with guanine quartets that were less pronounced in other isomers [4].
Table 2: Biological Activities of Pyrrolopyridine Regioisomers
Regioisomer | Kinase Inhibition (c-Met IC₅₀ range) | Antiviral Activity (SUD-NM/TRF2 IC₅₀) | Cytotoxic Activity (A549 IC₅₀) | Primary Biological Advantages |
---|---|---|---|---|
[2,3-b] | 0.05-1.2 μM | >50 μM | 0.8-5.2 μM | Broad-spectrum kinase inhibition |
[2,3-c] | 0.01-0.5 μM | 2-15 μM | 1.06-8.3 μM | Selective kinase inhibition, RNA targeting |
[3,2-c] | 0.1-2.5 μM | >50 μM | 3.5-12.4 μM | Moderate activity across target classes |
The bioactivity of pyrrolopyridine derivatives is further modulated by substituent position. For Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, the ester group at the 5-position creates an optimal spatial orientation for interactions with hydrophobic pockets in enzyme binding sites. Molecular modeling studies indicate that rotation of the ester moiety allows for either hydrogen bonding or dipole-dipole interactions with key residues in kinases and viral targets, explaining its versatility in medicinal chemistry applications [1] [4] [7].
The methyl carboxylate group in Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate serves multiple strategic purposes in drug design, combining synthetic versatility with physicochemical optimization. This functional group profoundly influences the compound's pharmacokinetic and pharmacodynamic properties while serving as a synthetic handle for structural diversification.
The ester moiety significantly modulates the scaffold's lipophilicity profile. Experimental LogP measurements for Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate range from 0.89 to 1.84, representing an optimal balance between aqueous solubility (predicted 1.57 mg/mL) and membrane permeability [1] [6]. Computational models predict high gastrointestinal absorption (95% probability) and blood-brain barrier penetration (74% probability), suggesting favorable bioavailability characteristics for central nervous system targets [6]. The electron-withdrawing nature of the ester group reduces the pKa of the pyrrole N-H to approximately 14.2 (from ~15.5 in unsubstituted analogues), enhancing stability while maintaining hydrogen bond donor capacity.
Table 3: Physicochemical Properties of Pyrrolopyridine Derivatives with Different C-5 Substituents
C-5 Functional Group | Calculated LogP | Topological PSA (Ų) | Aqueous Solubility (mg/mL) | Metabolic Stability (t½, microsomes) | Primary Synthetic Applications |
---|---|---|---|---|---|
Methyl Ester | 0.89-1.84 | 54.98 | 1.57 | 42 min | Hydrolysis to acid, amidation, reduction |
Carboxylic Acid | 0.15-0.92 | 63.60 | 3.82 | >120 min | Amide coupling, decarboxylation |
Amide | -0.45-0.78 | 71.85 | 0.89 | >120 min | Direct biological screening |
Aldehyde | 1.02-1.67 | 48.11 | 1.21 | 28 min | Reductive amination, Wittig reactions |
Hydroxymethyl | 0.12-0.95 | 56.51 | 3.25 | 65 min | Etherification, esterification, oxidation |
The synthetic versatility of the methyl ester group enables diverse structural transformations:
In prodrug design, the methyl ester group enhances cell membrane penetration compared to the corresponding acid, with intracellular esterases enabling bioconversion to the active acid form. This property is particularly valuable for compounds targeting intracellular enzymes like kinases, where ester prodrugs of pyrrolopyridine inhibitors demonstrate 3-8 fold increased cellular activity compared to their carboxylic acid counterparts [7]. Additionally, the ester's electron-withdrawing properties stabilize the ring system against oxidative metabolism, extending plasma half-life in preclinical models [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7